

What is the chemical structure of **Bacillibactin**?

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Compound of Interest

Compound Name: **Bacillibactin**

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An In-depth Technical Guide to the Chemical Structure of **Bacillibactin**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillibactin is a potent catecholate-based siderophore produced by various members of the *Bacillus* genus, including *Bacillus subtilis* and *Bacillus anthracis*, to facilitate the sequestration and uptake of ferric iron (Fe^{3+}) from the environment.^{[1][2]} Its high affinity for iron and unique structural features make it a subject of significant interest in microbiology, biochemistry, and drug development, particularly in the context of antimicrobial strategies and iron metabolism. This guide provides a comprehensive overview of the chemical structure of **Bacillibactin**, supported by quantitative data, detailed experimental protocols, and visualizations of its biosynthetic pathway and characterization workflow.

Core Chemical Structure

Bacillibactin is a cyclic tridepsipeptide with the chemical formula $C_{39}H_{42}N_6O_{18}$ and a molar mass of $882.789\text{ g}\cdot\text{mol}^{-1}$.^[2] Its structure is characterized by a C_3 -symmetric architecture, which is crucial for its function as a hexadentate ligand for ferric iron. The core components of the **Bacillibactin** molecule are:

- A Trilactone Ring: The central scaffold of **Bacillibactin** is a 12-membered cyclic ester formed from three L-threonine residues. This trilactone ring provides the foundational structure upon which the iron-chelating arms are appended.^[2]

- Glycine Spacers: Each L-threonine residue in the trilactone core is connected to a 2,3-dihydroxybenzoyl group via a glycine (Gly) linker. These glycine spacers provide flexibility to the chelating arms, allowing them to effectively coordinate with a central iron ion.[2]
- Three 2,3-Dihydroxybenzoate (DHB) Groups: The iron-chelating moieties of **Bacillibactin** are three 2,3-dihydroxybenzoate (also known as 2,3-dihydroxybenzoic acid or DHB) groups. These catecholate groups are responsible for the high-affinity binding of ferric iron.[1][2]

The systematic IUPAC name for **Bacillibactin** is N-[2-[(2R,3S,6R,7S,10R,11S)-7,11-bis[[2-[(2,3-dihydroxybenzoyl)amino]acetyl]amino]-2,6,10-trimethyl-4,8,12-trioxo-1,5,9-trioxacyclododec-3-yl]amino]-2-oxoethyl]-2,3-dihydroxybenzamide.[3]

Quantitative Structural and Physicochemical Data

The precise arrangement and properties of **Bacillibactin** have been characterized using various analytical techniques. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of Bacillibactin

Property	Value	Reference(s)
Chemical Formula	$C_{39}H_{42}N_6O_{18}$	[2]
Molar Mass	$882.789 \text{ g}\cdot\text{mol}^{-1}$	[2]
Ferric Iron Stability Constant (log K)	~47.6	[1]

Table 2: ^1H and ^{13}C NMR Chemical Shifts for Bacillibactin

Note: NMR data can vary slightly based on solvent and experimental conditions. The following data is compiled from literature.[4]

Atom Position	¹ H Chemical Shift (δ , ppm)	¹³ C Chemical Shift (δ , ppm)
Threonine		
α -CH	4.59 (br s)	56.6
β -CH	5.31 (d, $J=6.8$ Hz)	70.8
γ -CH ₃	1.25 (d, $J=6.8$ Hz)	16.5
Glycine		
α -CH ₂	4.15 (m)	43.2
2,3-Dihydroxybenzoate		
C4-H	6.95 (d, $J=7.8$ Hz)	118.5
C5-H	6.75 (t, $J=7.8$ Hz)	119.2
C6-H	7.35 (d, $J=7.8$ Hz)	115.7
Carbonyls		
Thr C=O (ester)	-	168.4
Gly C=O (amide)	-	169.5
DHB C=O (amide)	-	170.1

Table 3: Selected Bond Lengths of Ferri-Bacillibactin

Data derived from the crystal structure of Ferri-**Bacillibactin** complexed with its binding protein FeuA (PDB ID: 2WHY).[\[5\]](#)

Bond	Average Length (Å)
Fe-O (from catechol)	~2.0

Experimental Protocols

The isolation, characterization, and structural elucidation of **Bacillibactin** involve a series of well-established biochemical and analytical techniques.

Isolation and Purification of Bacillibactin from *Bacillus subtilis*

This protocol is adapted from methodologies described in the literature.[\[1\]](#)[\[6\]](#)

- Cultivation: Inoculate *Bacillus subtilis* in an iron-deficient medium, such as succinate medium, and incubate at 28-30°C for 24-48 hours with shaking.
- Harvesting Supernatant: Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. The supernatant, which contains the secreted siderophores, is collected.
- Acidification and Concentration: Adjust the pH of the cell-free supernatant to 6.0 using concentrated HCl. Concentrate the supernatant approximately 10-fold using a rotary evaporator at 50°C.
- Resin Chromatography:
 - Prepare a column with a non-polar adsorbent resin, such as Amberlite XAD-400.
 - Load the concentrated supernatant onto the column.
 - Wash the column with deionized water to remove salts and polar impurities.
 - Elute the bound **Bacillibactin** using a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
 - Collect fractions and test for the presence of siderophores using the CAS assay or Arnow's test.
- Further Purification (HPLC):
 - Pool the positive fractions and concentrate them.
 - Perform preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
 - Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) as the mobile phase.

- Monitor the elution profile at a wavelength of approximately 310 nm (the absorbance maximum for catecholates).
- Collect the peak corresponding to **Bacillibactin** and confirm its purity by analytical HPLC.

Arnow's Test for Catecholate Siderophore Detection

This colorimetric assay is used to specifically detect the presence of 2,3-dihydroxybenzoyl groups.[\[1\]](#)

- To 1.0 mL of the sample (e.g., purified fraction or culture supernatant), add 1.0 mL of 0.5 N HCl.
- Add 1.0 mL of a nitrite-molybdate reagent (10 g NaNO₂ and 10 g Na₂MoO₄ in 100 mL of water).
- Add 1.0 mL of 1 N NaOH. A pink to reddish-orange color indicates the presence of catecholates.
- Add 1.0 mL of water and mix. The color should persist.
- Quantification can be performed by measuring the absorbance at 515 nm and comparing it to a standard curve of a known catechol, such as 2,3-dihydroxybenzoic acid.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:[\[1\]](#)[\[7\]](#)

- Sample Preparation: Lyophilize the purified **Bacillibactin** to a dry powder. Dissolve a few milligrams of the sample in a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄.
- Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: Assign the proton and carbon signals to the specific atoms in the **Bacillibactin** structure based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

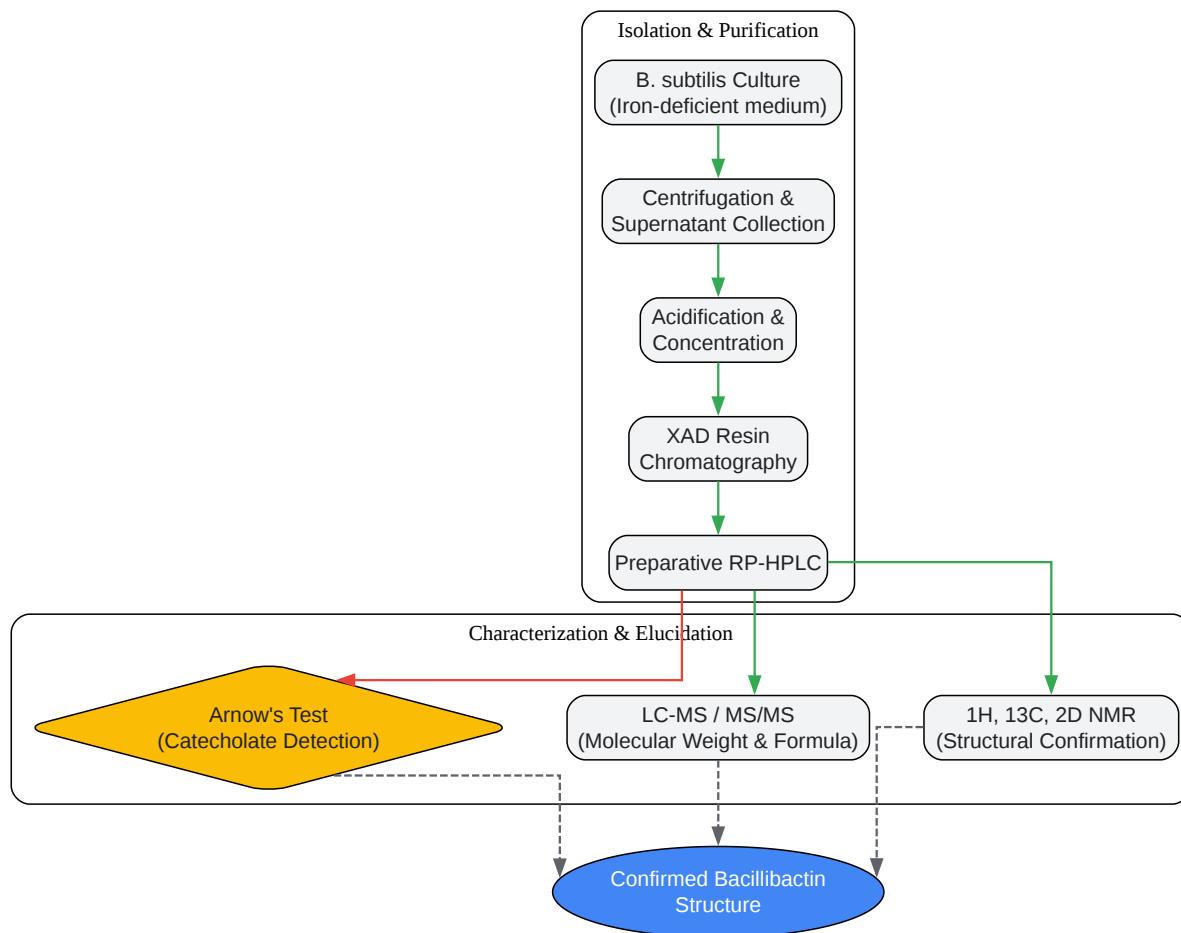
Mass Spectrometry (MS):[\[8\]](#)[\[9\]](#)

- Sample Preparation: Prepare a dilute solution of the purified **Bacillibactin** in a suitable solvent, such as methanol or acetonitrile with a small amount of formic acid.
- Data Acquisition: Analyze the sample using electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS). Acquire high-resolution mass spectra to determine the accurate mass of the molecular ion ($[M+H]^+$).
- Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to confirm the connectivity of the structural subunits (DHB, Gly, Thr). The fragmentation pattern will show characteristic losses of these components.

Visualizations

Biosynthetic Pathway of Bacillibactin

Bacillibactin is synthesized by a non-ribosomal peptide synthetase (NRPS) machinery encoded by the dhb operon.[\[2\]](#) The pathway begins with chorismate from the primary metabolism.

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